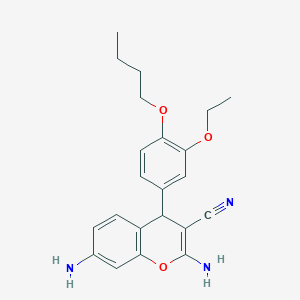![molecular formula C17H16N2O3 B254485 N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B254485.png)
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide, also known as MOBA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MOBA is a derivative of benzoxazole and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The mechanism of action of N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide involves its interaction with GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide enhances the activity of GABA-A receptors by binding to a specific site on the receptor and increasing the affinity of the receptor for GABA. This results in an increase in the inhibitory effects of GABA, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has been found to have a number of interesting biochemical and physiological effects. It has been shown to increase the amplitude of GABA-evoked currents in neurons, indicating that it enhances the activity of GABA-A receptors. N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has also been found to reduce the frequency of spontaneous excitatory postsynaptic currents (EPSCs) in neurons, indicating that it has an inhibitory effect on neuronal excitability. Additionally, N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has been found to have anticonvulsant and neuroprotective properties, indicating that it may be useful in the treatment of epilepsy and other neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has been found to have a high affinity for GABA-A receptors, making it a useful tool for studying the activity of these receptors. However, one limitation of using N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide in lab experiments is that it has not been extensively studied in vivo, which means that its effects on the central nervous system in living organisms are not well understood.
将来の方向性
There are a number of potential future directions for research on N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide. One area of interest is the development of N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide-based drugs for the treatment of neurological disorders such as epilepsy and anxiety. Another area of interest is the elucidation of the mechanism of action of N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide at the molecular level, which could provide insights into the structure and function of GABA-A receptors. Additionally, further studies on the in vivo effects of N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide could provide valuable information on its potential therapeutic applications.
合成法
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This is followed by the reaction of the resulting compound with N-methyl-3-bromopropionamide to yield N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide.
科学的研究の応用
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are important targets for drugs used to treat anxiety and other neurological disorders. N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide has also been found to have anticonvulsant and neuroprotective properties, making it a promising candidate for the treatment of epilepsy and other neurodegenerative diseases.
特性
製品名 |
N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC名 |
N-methyl-3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C17H16N2O3/c1-18(13-7-3-2-4-8-13)16(20)11-12-19-14-9-5-6-10-15(14)22-17(19)21/h2-10H,11-12H2,1H3 |
InChIキー |
WOCULTFUMQACRF-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3OC2=O |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)
![(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)
![4-[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254405.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide](/img/structure/B254410.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254416.png)
![1'-methyl-2-[3-(morpholin-4-yl)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254418.png)
![1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254420.png)
![4-amino-3-ethyl-N-{3-[(methylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B254423.png)
![2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)
![3-{2-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B254425.png)
![7-chloro-1-(4-chlorophenyl)-2-(1H-tetraazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254426.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B254428.png)

